molecular formula C17H14N2O3S B7843143 3-[[4-(2-Aminothiazol-4-yl)phenoxy]methyl]benzoic acid

3-[[4-(2-Aminothiazol-4-yl)phenoxy]methyl]benzoic acid

Cat. No.: B7843143
M. Wt: 326.4 g/mol
InChI Key: QFENYSJWMQYSAV-UHFFFAOYSA-N
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Description

3-[[4-(2-Aminothiazol-4-yl)phenoxy]methyl]benzoic acid is a complex organic compound that features a combination of aminothiazole and benzoic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[[4-(2-Aminothiazol-4-yl)phenoxy]methyl]benzoic acid typically involves multiple steps, starting with the preparation of the aminothiazole core. One common approach is the reaction of 2-aminothiazole with 4-hydroxybenzyl chloride under basic conditions to form the intermediate 4-(2-aminothiazol-4-yl)phenol. This intermediate is then reacted with benzoic acid chloride to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis process may be optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 3-[[4-(2-Aminothiazol-4-yl)phenoxy]methyl]benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 3-[[4-(2-Aminothiazol-4-yl)phenoxy]methyl]benzoic acid is studied for its antimicrobial properties. It has shown promise in inhibiting the growth of various bacteria and fungi, making it a candidate for developing new antibiotics and antifungal agents.

Medicine: The compound has potential medicinal applications, particularly in the treatment of inflammatory and autoimmune diseases. Its ability to modulate immune responses makes it a valuable candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 3-[[4-(2-Aminothiazol-4-yl)phenoxy]methyl]benzoic acid exerts its effects involves the interaction with specific molecular targets and pathways. It is believed to modulate enzyme activity and signaling pathways related to inflammation and immune response. The exact molecular targets and pathways are still under investigation, but research suggests that it may involve the inhibition of key enzymes involved in inflammatory processes.

Comparison with Similar Compounds

  • 2-Aminothiazole derivatives

  • Benzoic acid derivatives

  • Coumarin derivatives

Uniqueness: 3-[[4-(2-Aminothiazol-4-yl)phenoxy]methyl]benzoic acid stands out due to its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its dual functionality as both an aminothiazole and a benzoic acid derivative makes it particularly versatile compared to other similar compounds.

Properties

IUPAC Name

3-[[4-(2-amino-1,3-thiazol-4-yl)phenoxy]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c18-17-19-15(10-23-17)12-4-6-14(7-5-12)22-9-11-2-1-3-13(8-11)16(20)21/h1-8,10H,9H2,(H2,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFENYSJWMQYSAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)COC2=CC=C(C=C2)C3=CSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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